4-{4-[(R)-(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl}butanoic acid benzenesulfonate
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-{4-[(R)-(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl}butanoic acid benzenesulfonate involves multi-step reactions, starting from basic building blocks like chlorophenyl and pyridinyl compounds. For instance, a related compound, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, was synthesized through the condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride, using methylene dichloride as the solvent and triethylamine as the base (Benakaprasad et al., 2007).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure of compounds. For example, the crystal structure of a related compound revealed it crystallizes in the monoclinic space group with specific cell parameters and a chair conformation for the piperidine ring, indicating a complex molecular geometry that is likely similar to our compound of interest (Benakaprasad et al., 2007).
Chemical Reactions and Properties
Compounds with chlorophenyl, pyridinyl, and piperidinyl groups participate in a variety of chemical reactions, including condensation, substitution, and others. The presence of these functional groups suggests that 4-{4-[(R)-(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl}butanoic acid benzenesulfonate may also undergo similar reactions, contributing to its chemical versatility.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and thermal stability, can be influenced by their molecular structure. For example, thermal and optical studies on similar compounds suggest that they possess stable structures under certain conditions, providing valuable information on how our compound might behave under different physical scenarios (Karthik et al., 2021).
properties
IUPAC Name |
benzenesulfonic acid;4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3.C6H6O3S/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;7-10(8,9)6-4-2-1-3-5-6/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);1-5H,(H,7,8,9)/t21-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGHXQPQKQPSBB-ZMBIFBSDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O[C@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(R)-(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl}butanoic acid benzenesulfonate |
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